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Compound of Interest

Compound Name: (S)-AZD0022

Cat. No.: B15603970

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: AZD0022 is an investigational compound, and detailed proprietary information
regarding its synthesis is not publicly available. This guide provides a comprehensive overview
based on existing scientific literature and publicly accessible data, focusing on the structurally
related (R)-enantiomer where specific data for (S)-AZD0022 is unavailable.

Introduction

AZDO0022 is a potent and selective inhibitor of the KRAS G12D mutation, a significant driver in
various cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2]
Developed by Usynova and subsequently licensed by AstraZeneca, AZD0022 has been
investigated in preclinical and early-phase clinical trials.[3][4] This document provides a
technical overview of the chemical structure and a theoretical synthesis approach for (S)-
AZD0022, alongside available preclinical data for its (R)-enantiomer.

Chemical Structure

The chemical structure of AZD0022 comprises a complex heterocyclic scaffold. While the
publicly available information predominantly details the (R)-enantiomer, the structure of the (S)-
enantiomer would be its mirror image.

IUPAC Name of (R)-AZD0022: (R)-4-(4-((1R,5S)-3,8-diazabicyclo[3.2.1]oct-6-en-3-yl)-6,8-
difluoro-2-(((2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)quinazolin-7-yl)-5-
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ethynyl-6-fluoronaphthalen-2-amine[1]

Chemical Formula: CsaH30FaNeO[1]

Molecular Weight: 614.65 g/mol [1]

CAS Number: 2958627-18-2 (for the racemate or unspecified stereochemistry)[1]
Chemical Structure of (R)-AZD0022:

(Note: A 2D chemical structure image would be placed here in a formal whitepaper. As a text-
based Al, | will describe the key structural features.)

The molecule consists of a central difluoro-quinazoline core. Attached to this core are:
o Afluorinated tetrahydro-1H-pyrrolizinyl methoxy group.

e A 3,8-diazabicyclo[3.2.1]oct-6-enyl group.

e Afluorinated ethynyl-naphthalenamine moiety.

The stereochemistry at the multiple chiral centers is crucial for its biological activity. The IUPAC
name specifies the stereoisomer as having (R) configuration at the naphthalenyl moiety, (1R,
5S) at the diazabicyclooctane, and (2R, 7aS) at the fluorotetrahydropyrrolizinyl group. The
requested (S)-AZD0022 would have the opposite configuration at the naphthalenyl chiral
center.

Synthesis of (S)-AZD0022: A Conceptual Approach

A detailed, step-by-step synthesis protocol for (S)-AZD0022 is not publicly available due to its
proprietary nature. However, a plausible synthetic strategy can be conceptualized based on
established methods for the synthesis of its core structural motifs: the quinazoline core, the
chiral diazabicyclooctane, and the chiral fluorinated tetrahydro-1H-pyrrolizin.

Key Methodologies:

e Quinazoline Core Synthesis: Quinazoline derivatives can be synthesized through various
methods, including the reaction of 2-aminobenzonitriles with appropriate reagents to form the
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pyrimidine ring. M[5][6][7][8]etal-catalyzed cross-coupling reactions are often employed to
introduce substituents.

o Chiral Diazabicyclooctane Synthesis: The synthesis of chiral diazabicyclo[3.2.1]octane
scaffolds can be achieved through asymmetric synthesis or by resolution of a racemic
mixture. C[9]atalytic asymmetric synthesis is a modern approach to establish the desired
stereochemistry. *[10] Chiral Fluorinated Tetrahydro-1H-pyrrolizin Synthesis: The introduction
of fluorine can be accomplished using various fluorinating agents. T[11][12]he
stereoselective synthesis of the pyrrolizidine core can be achieved from chiral starting
materials like proline. *[13] Final Assembly: The final steps would involve sequential coupling
reactions, likely palladium-catalyzed cross-coupling reactions, to connect the different
fragments to the quinazoline core, followed by deprotection steps to yield the final

compound.

Preclinical Data for (R)-AZD0022

The following tables summarize the available preclinical pharmacokinetic and
pharmacodynamic data for the (R)-enantiomer of AZD0022.

Table 1: Physicochemical Properties of (R)-AZD0022

Property Value Reference
Molecular Weight 614 g/mol

Log D (pH 7.4) 2.5

pKa 84,74

Thermodynamic Solubility 207 uM

Table 2: In Vitro and In Vivo Activity of (R)-AZD0022
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Parameter Value Cell Line/Model Reference

MIA PaCa-2 (KRAS

ICso (cellular) ~5-10 nM
G12D)

Unbound ICso (pRSK _
o 1.4 nM PKPD modeling
inhibition)
pRSK Inhibition (in GP2D human tumor

) up to ~75%
Vivo) xenografts

Table 3: Pharmacokinetic Parameters of (R)-AZD0022

Parameter Mouse Dog Reference
Blood Clearance 8.2 mL/min/kg 8.6 mL/min/kg
Volume of Distribution
10.8 L/kg 20.4 L/kg
(Vss)
Oral Bioavailability 28% 13%
Half-life (t1,2) 24 h 46 h
Oral Absorption 30-70%
Tumor to Plasma
18x

Ratio

Mechanism of Action and Signaling Pathway

AZDO0022 is a selective inhibitor of the KRAS G12D mutant protein. T[14]he KRAS protein is a
key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation,
differentiation, and survival. T[15]he G12D mutation leads to constitutive activation of KRAS,
resulting in uncontrolled cell growth. A[16]ZD0022 binds to the KRAS G12D protein and inhibits
its downstream signaling.

[2][17]KRAS G12D Signaling Pathway and Inhibition by AZD0022
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Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by (S)-AZD0022.
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Conclusion

(S)-AZD0022 represents a promising therapeutic agent for cancers harboring the KRAS G12D
mutation. While specific data for the (S)-enantiomer is limited in the public domain, the
available information on the (R)-enantiomer demonstrates potent and selective inhibition of the
KRAS G12D signaling pathway with favorable preclinical pharmacokinetic properties. The
synthesis of this complex molecule likely involves a multi-step process requiring precise
stereochemical control. Further research and clinical development will be necessary to fully
elucidate the therapeutic potential of (S)-AZD0022.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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